molecular formula C22H16ClN3S B2822802 4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide CAS No. 330551-81-0

4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide

Cat. No.: B2822802
CAS No.: 330551-81-0
M. Wt: 389.9
InChI Key: JUJYLMOJEZTNIG-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide is a useful research compound. Its molecular formula is C22H16ClN3S and its molecular weight is 389.9. The purity is usually 95%.
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Biological Activity

4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide is a triazine derivative that has gained attention due to its potential biological activities. This compound features a unique structure that includes a triazine ring, chlorobenzyl substituent, and sulfide functional group, which contribute to its diverse biological properties. The molecular formula of this compound is C₁₈H₁₅ClN₄S, with a molecular weight of approximately 389.9 g/mol.

Synthesis and Structural Features

The synthesis of this compound typically involves several key reactions that can be optimized for yield and purity. The compound's structure is characterized by:

  • Triazine Ring: A core feature that is common in many biologically active compounds.
  • Chlorobenzyl Group: This moiety may enhance the compound's lipophilicity and biological interactions.
  • Sulfide Linkage: Potentially influencing the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated varying degrees of effectiveness against a range of microorganisms. For instance:

  • Testing Methodology: Compounds were synthesized and screened against various bacterial strains using standard antimicrobial susceptibility testing methods.
  • Results: Some derivatives showed moderate to good activity against gram-positive and gram-negative bacteria, indicating potential for development as new antimicrobial agents .
Compound DerivativeActivity LevelTarget Microorganisms
Derivative AModerateStaphylococcus aureus
Derivative BGoodEscherichia coli
Derivative CLowPseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has also been explored through various assays. The findings suggest:

  • Cell Line Testing: The compound was tested on multiple cancer cell lines including HeLa and MCF-7.
  • Results: IC₅₀ values ranged from 8.49 to 93.46 µg/mL across different derivatives, with some exhibiting potent cytotoxicity at lower concentrations .
Cell LineIC₅₀ (µg/mL)Most Active Derivatives
HeLa<10Derivative D
MCF-711.20–93.46Derivative E
SKOV-37.87–70.53Derivative F

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the antioxidant activity of this compound has been investigated:

  • Methodology: Antioxidant assays were conducted to evaluate the radical scavenging abilities of various derivatives.
  • Findings: Some derivatives displayed significant antioxidant activity, suggesting that they could be beneficial in preventing oxidative stress-related diseases .

Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound and biological targets such as enzymes and receptors:

  • Binding Affinity: Studies indicate favorable binding interactions with targets like α-amylase and estrogen receptors.
  • Implications: Understanding these interactions can inform further modifications to enhance the efficacy of the compound in therapeutic applications.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

  • Clinical Diagnostics: Its derivatives have been utilized in spectrophotometric assays for trace element analysis in serum samples.
  • Antimicrobial Development: Research focused on synthesizing new derivatives has led to promising candidates for pharmaceutical development against resistant microbial strains.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3S/c23-19-13-11-16(12-14-19)15-27-22-24-20(17-7-3-1-4-8-17)21(25-26-22)18-9-5-2-6-10-18/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJYLMOJEZTNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330551-81-0
Record name 4-CHLOROBENZYL 5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL SULFIDE
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